![molecular formula C11H13N3O B11899944 1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11899944.png)
1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound characterized by a unique structure where a pyrrolidine ring is fused to a quinazolinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-step reactions. One common method is the traceless solid-phase synthesis, which includes the lactamization of 1,2-dihydroquinazoline-2-carboxylates . This method allows for the efficient construction of the spirocyclic framework under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solid-phase synthesis approach mentioned above can be adapted for larger-scale production. This method’s efficiency and scalability make it suitable for industrial applications.
化学反応の分析
Types of Reactions: 1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the quinazolinone or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed in substitution reactions.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can produce more saturated spirocyclic compounds.
科学的研究の応用
1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Potential therapeutic applications include the development of novel drugs targeting specific biological pathways.
作用機序
The mechanism of action of 1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Spiro[pyrrolidine-2,3’-oxindole]: This compound shares a similar spirocyclic structure but with an oxindole moiety instead of quinazolinone.
Spiro[1,3-benzodioxole-2,12’-[6’,10’]methanocyclooct[b]indole]: Another spirocyclic compound with a benzodioxole and indole structure.
Uniqueness: 1’H-Spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one stands out due to its unique combination of a pyrrolidine ring and a quinazolinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
spiro[1,3-dihydroquinazoline-2,3'-pyrrolidine]-4-one |
InChI |
InChI=1S/C11H13N3O/c15-10-8-3-1-2-4-9(8)13-11(14-10)5-6-12-7-11/h1-4,12-13H,5-7H2,(H,14,15) |
InChIキー |
OCRBANVPIZJPSS-UHFFFAOYSA-N |
正規SMILES |
C1CNCC12NC3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)
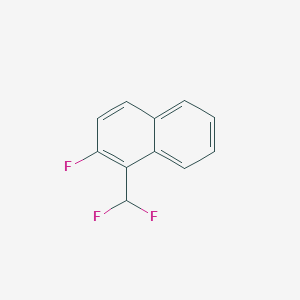


![3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B11899882.png)
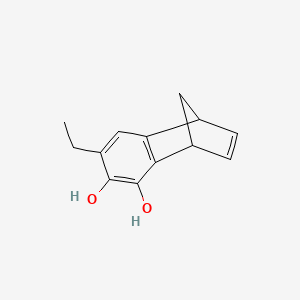
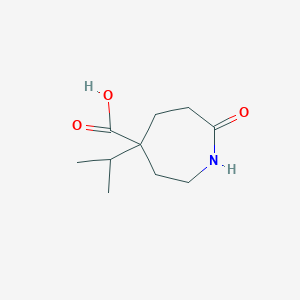


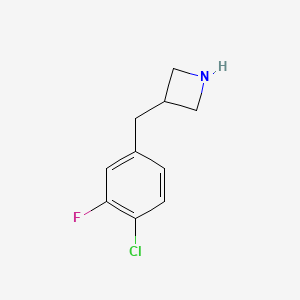

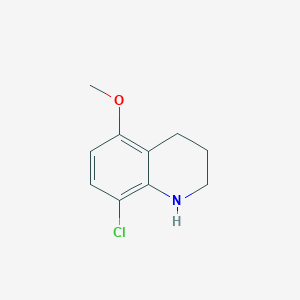
![8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B11899936.png)

